molecular formula C20H16N2O3 B8741628 (19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 35903-41-4

(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Cat. No.: B8741628
CAS No.: 35903-41-4
M. Wt: 332.4 g/mol
InChI Key: PEZXVOHRDBYBFR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is part of the indolizinoquinoline family, which is known for its diverse biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione typically involves multi-step organic reactions. . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione involves its interaction with specific molecular targets, such as DNA topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells . This mechanism is similar to that of other topoisomerase inhibitors, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Ethyl-1H-pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione stands out due to its specific ethyl group, which can influence its pharmacokinetics and pharmacodynamics. This unique structural feature may enhance its efficacy and reduce side effects compared to other similar compounds .

Properties

CAS No.

35903-41-4

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H16N2O3/c1-2-13-14-8-17-18-12(7-11-5-3-4-6-16(11)21-18)9-22(17)19(23)15(14)10-25-20(13)24/h3-8,13H,2,9-10H2,1H3/t13-/m1/s1

InChI Key

PEZXVOHRDBYBFR-CYBMUJFWSA-N

SMILES

CCC1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2

Isomeric SMILES

CC[C@@H]1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2

Canonical SMILES

CCC1C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 2
Reactant of Route 2
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 3
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 4
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 5
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Reactant of Route 6
(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.